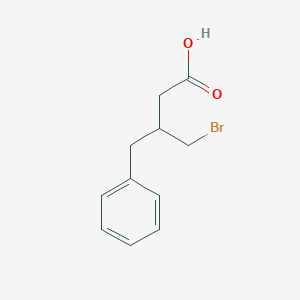

3-Benzyl-4-bromo-butyric acid

CAS No.:

Cat. No.: VC13921493

Molecular Formula: C11H13BrO2

Molecular Weight: 257.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BrO2 |

|---|---|

| Molecular Weight | 257.12 g/mol |

| IUPAC Name | 3-benzyl-4-bromobutanoic acid |

| Standard InChI | InChI=1S/C11H13BrO2/c12-8-10(7-11(13)14)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14) |

| Standard InChI Key | FEECKXSWEAITAQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC(CC(=O)O)CBr |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-Benzyl-4-bromo-butyric acid (C₁₁H₁₁BrO₂) features a four-carbon chain with a benzyl group (-CH₂C₆H₅) at the third position and a bromine atom at the fourth position. The carboxylic acid functional group (-COOH) at the terminal end confers acidity and reactivity typical of carboxylic acids. The benzyl group introduces aromaticity, while the bromine atom enhances electrophilicity, making the compound amenable to nucleophilic substitution reactions .

Key Structural Features:

-

Molecular Formula: C₁₁H₁₁BrO₂

-

Molecular Weight: 263.11 g/mol

-

Functional Groups: Carboxylic acid, benzyl ether, bromide.

Physicochemical Properties

While experimental data for 3-benzyl-4-bromo-butyric acid are sparse, properties can be extrapolated from structurally related compounds:

The bromine atom increases molecular weight and density compared to non-halogenated analogs, while the benzyl group contributes to lipophilicity .

Synthetic Pathways

Direct Synthesis from γ-Lactones

Reactivity and Functional Transformations

Nucleophilic Substitution

The bromine atom at C4 is susceptible to substitution reactions:

| Reaction Type | Reagents | Product |

|---|---|---|

| SN2 Displacement | NaN₃, DMF | 3-Benzyl-4-azido-butyric acid |

| Thiol Substitution | KSR, DMF | Thioether derivatives |

These reactions are critical for synthesizing bioactive derivatives .

Reduction and Oxidation

-

Reduction: LiAlH₄ reduces the carboxylic acid to a primary alcohol, yielding 3-benzyl-4-bromo-butanol.

-

Oxidation: MnO₂ can oxidize the benzyl group to a ketone, though this may require protective group strategies.

Biological and Industrial Applications

Pharmaceutical Intermediates

3-Benzyl-4-bromo-butyric acid serves as a precursor in drug synthesis:

-

Anticancer Agents: Brominated fatty acids are explored for their cytotoxic effects. Derivatives of this compound have shown apoptosis induction in leukemia cell lines.

-

Antimicrobials: The benzyl group enhances lipophilicity, improving membrane permeability in Gram-positive bacteria.

Material Science

-

Polymer Modification: Incorporation into copolymers to enhance thermal stability.

-

Liquid Crystals: Bromine and benzyl groups contribute to mesophase behavior in liquid crystalline materials .

Comparative Analysis with Structural Analogs

Future Research Directions

-

Synthetic Optimization: Improve yields in benzylation steps using phase-transfer catalysts.

-

Biological Screening: Evaluate derivatives for neurodegenerative disease targets (e.g., HDAC inhibition).

-

Green Chemistry: Develop solvent-free bromination methods to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume